molecular formula C8H15N3 B058452 N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine CAS No. 116545-19-8

N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B058452
M. Wt: 153.22 g/mol
InChI Key: PRVUVAFPHHQFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. It is an important intermediate in the synthesis of various organic compounds. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and other areas.

Mechanism Of Action

The mechanism of action of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Biochemical And Physiological Effects

Studies have shown that N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine exhibits a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit antifungal activity by inhibiting the growth of certain fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its versatility. This compound can be easily synthesized and modified to suit the needs of different experiments. Additionally, N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine has been found to be relatively safe and non-toxic, making it suitable for use in various biological assays.
However, there are also limitations to using N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine. One area of interest is the development of new derivatives of this compound with improved biological activity. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine and to identify its molecular targets. Finally, there is a need for more in-depth studies on the safety and toxicity of this compound to determine its suitability for use in clinical settings.

Synthesis Methods

The synthesis of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with tert-butylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine.

Scientific Research Applications

N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

116545-19-8

Product Name

N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-tert-butyl-5-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-6-5-7(11-10-6)9-8(2,3)4/h5H,1-4H3,(H2,9,10,11)

InChI Key

PRVUVAFPHHQFNP-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC(C)(C)C

Canonical SMILES

CC1=CC(=NN1)NC(C)(C)C

synonyms

1H-Pyrazol-3-amine, N-(1,1-dimethylethyl)-5-methyl-

Origin of Product

United States

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